1-BOC-4-(3-bromophenoxymethyl)piperidine
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Overview
Description
1-BOC-4-(3-bromophenoxymethyl)piperidine: is a chemical compound with the molecular formula C17H24BrNO3 and a molecular weight of 370.28 g/mol . It is a piperidine derivative, often used in research and development within the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of “1-BOC-4-(3-bromophenoxymethyl)piperidine” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown. As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. As research progresses, we will gain a better understanding of these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine typically involves multi-step reactions. One common method includes the reaction of tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate with trifluoroacetic acid in dichloromethane at room temperature, followed by quenching with sodium hydrogencarbonate . Another method involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium acetate in 1,4-dioxane under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-BOC-4-(3-bromophenoxymethyl)piperidine undergoes various chemical reactions, including substitution reactions. For example, it can react with trifluoroacetic acid and sodium hydrogencarbonate .
Common Reagents and Conditions:
- Trifluoroacetic acid in dichloromethane
- Sodium hydrogencarbonate
- (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
- Potassium acetate in 1,4-dioxane
Major Products: The major products formed from these reactions include intermediates that can be further processed into various derivatives for research purposes .
Scientific Research Applications
Chemistry: In chemistry, 1-BOC-4-(3-bromophenoxymethyl)piperidine is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs that target specific biological pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate
- tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
Uniqueness: 1-BOC-4-(3-bromophenoxymethyl)piperidine is unique due to its specific bromophenoxy group, which imparts distinct chemical properties and reactivity compared to other similar piperidine derivatives .
Properties
IUPAC Name |
tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWCHLAMFXUHOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682184 |
Source
|
Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180847-24-9 |
Source
|
Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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